molecular formula C22H14BrNO4 B5127936 3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide

3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide

Cat. No. B5127936
M. Wt: 436.3 g/mol
InChI Key: CDMIIIPHGGVRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science.

Scientific Research Applications

3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide is not fully understood. However, it has been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the brain, which is believed to contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce oxidative stress in the brain. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. Additionally, its potential therapeutic effects in neurodegenerative diseases make it an attractive target for further research. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide. One potential area of research is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in neurodegenerative diseases. Furthermore, research on the synthesis of analogs of this compound with improved solubility and bioavailability is warranted.

Synthesis Methods

The synthesis of 3-bromo-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 9,10-anthraquinone in the presence of a suitable base to obtain the desired product. The final step involves the bromination of the product using a suitable brominating agent.

properties

IUPAC Name

3-bromo-N-(9,10-dioxoanthracen-2-yl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO4/c1-28-19-9-6-12(10-18(19)23)22(27)24-13-7-8-16-17(11-13)21(26)15-5-3-2-4-14(15)20(16)25/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMIIIPHGGVRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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